Lithium, (2-methyl-2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-2-propenyl)- can be synthesized through the reaction of 2-methyl-2-propenyl chloride with lithium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of lithium, (2-methyl-2-propenyl)- follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium, (2-methyl-2-propenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous solvents.
Halides: Reacts with alkyl halides under inert conditions.
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: From substitution and coupling reactions
Scientific Research Applications
Lithium, (2-methyl-2-propenyl)- is utilized in various scientific research applications:
Organic Synthesis: Used to create complex organic molecules through nucleophilic addition and coupling reactions.
Material Science: Plays a role in the synthesis of polymers and other advanced materials.
Pharmaceuticals: Involved in the synthesis of active pharmaceutical ingredients (APIs) and intermediates
Mechanism of Action
The mechanism of action of lithium, (2-methyl-2-propenyl)- involves its strong nucleophilic properties, which allow it to attack electrophilic centers in various substrates. This leads to the formation of new bonds and the creation of complex molecules. The compound’s reactivity is influenced by the presence of lithium, which stabilizes the carbanion intermediate formed during reactions .
Comparison with Similar Compounds
Similar Compounds
Lithium, (2-methyl-2-phenylpropyl)-: Another organolithium compound with similar reactivity but different substituents.
Grignard Reagents: Magnesium-based analogs that also act as strong nucleophiles and bases
Uniqueness
Lithium, (2-methyl-2-propenyl)- is unique due to its specific structure, which provides distinct reactivity patterns compared to other organolithium and Grignard reagents. Its ability to form stable carbanion intermediates makes it particularly useful in organic synthesis .
Properties
CAS No. |
61777-16-0 |
---|---|
Molecular Formula |
C4H7Li |
Molecular Weight |
62.1 g/mol |
IUPAC Name |
lithium;2-methanidylprop-1-ene |
InChI |
InChI=1S/C4H7.Li/c1-4(2)3;/h1-2H2,3H3;/q-1;+1 |
InChI Key |
LQXXINHQWGDYNZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C)[CH2-] |
Origin of Product |
United States |
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